1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride
Overview
Description
1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2 . It has an average mass of 283.281 Da and a monoisotopic mass of 282.162964 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 28 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Scientific Research Applications
Enantioselective Functionalization
Saturated aza-heterocycles, including azepanes, are central in bioactive compounds and therapeutic agents, often serving as chiral auxiliaries in asymmetric synthesis. A study by Jain et al. (2016) reports a palladium-catalyzed enantioselective α-C–H coupling of amines, including azepanes, demonstrating their utility in drug discovery.
Antidepressant and Tranquilizer Synthesis
Azepane derivatives have been synthesized for potential use as antidepressants and tranquilizers. Vejdělek and Protiva (1990) synthesized bases transformed to dihydrochlorides, including azepane derivatives, highlighting their relevance in psychiatric drug development (Vejdělek & Protiva, 1990).
Glycosidase and Glucosylceramide Transferase Inhibition
A study by Li et al. (2008) found that certain azepane derivatives exhibit strong inhibition of glycosidases and glucosylceramide transferase, suggesting their potential in treating disorders like Gaucher’s disease (Li et al., 2008).
Azepane in α-Adrenoceptor Studies
BMY 7378, an azepane derivative, has been identified as a selective antagonist for alpha 1D-adrenoceptors, indicating its relevance in cardiovascular and nervous system research (Goetz et al., 1995).
Intramolecular Cyclization for Isoxazole Synthesis
Würdemann and Christoffers (2014) studied the intramolecular 1,3-dipolar cycloadditions of nitrones or nitrile oxides involving azepanes, aiding in the synthesis of compounds with annulated isoxazole rings (Würdemann & Christoffers, 2014).
Ruthenium-Catalyzed α-Arylation
Research by Peschiulli et al. (2013) demonstrates the ruthenium-catalyzed α-arylation of saturated cyclic amines, including azepanes. This method is significant for direct functionalization in synthetic chemistry (Peschiulli et al., 2013).
Synthesis of Cyclic Amino Acids and Alkaloids
Kano et al. (2010) reported an asymmetric synthesis of cyclic amino acids with azepane core structures, relevant in the synthesis of natural alkaloids and NMDA antagonists (Kano et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
1-(2-piperidin-3-ylethyl)azepane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-2-4-10-15(9-3-1)11-7-13-6-5-8-14-12-13;;/h13-14H,1-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRGDNHUFXLTBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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